10-Heneicosanone chemical and physical properties
10-Heneicosanone chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Heneicosanone, a long-chain aliphatic ketone, is a molecule of interest due to the established biological activities of related compounds, which range from pheromonal communication to potential roles in cellular signaling. This technical guide provides a comprehensive overview of the known and extrapolated chemical and physical properties of 10-Heneicosanone. Due to the limited availability of experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from analogous long-chain ketones to present a robust predictive profile. Detailed hypothetical experimental protocols for its synthesis and analysis are provided, alongside a summary of the known biological activities of similar aliphatic ketones to guide future research.
Chemical and Physical Properties
While specific experimental data for 10-Heneicosanone is scarce, its physical and chemical properties can be reliably estimated based on the known characteristics of other long-chain aliphatic ketones.[1] The presence of a carbonyl group introduces polarity, leading to stronger intermolecular dipole-dipole interactions compared to the corresponding alkane, heneicosane. This results in a higher boiling point and melting point. The long alkyl chains, however, dominate the molecule's character, rendering it largely nonpolar and thus insoluble in water but soluble in organic solvents.
Table 1: Estimated Physicochemical Properties of 10-Heneicosanone
| Property | Estimated Value | Notes |
| Molecular Formula | C₂₁H₄₂O | Confirmed via PubChem CID 3505784.[1] |
| Molecular Weight | 310.57 g/mol | Calculated from the molecular formula. |
| Appearance | White waxy solid | Typical state for long-chain ketones at room temperature. |
| Melting Point | 55 - 60 °C | Estimated based on trends for similar long-chain ketones. |
| Boiling Point | > 350 °C at 760 mmHg | Extrapolated from data for other C21 ketones and heneicosane. |
| Density | ~0.8 g/cm³ | Similar to other long-chain ketones. |
| Solubility in Water | Insoluble | The long hydrocarbon chains confer hydrophobic character. |
| Solubility in Organic Solvents | Soluble in ethers, esters, and halogenated solvents. | Expected based on its predominantly nonpolar structure. |
| CAS Number | Not available | A specific CAS number for the 10-isomer has not been assigned. |
Spectroscopic Data
The structural elucidation of 10-Heneicosanone would rely on standard spectroscopic techniques. The predicted spectral data are based on the characteristic absorptions and chemical shifts observed for long-chain aliphatic ketones.
Table 2: Predicted Spectroscopic Data for 10-Heneicosanone
| Technique | Predicted Features |
| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹; C-H stretching and bending vibrations for the alkyl chains.[2][3][4] |
| ¹H NMR Spectroscopy | Triplet at ~0.88 ppm (terminal CH₃ groups); broad multiplet at ~1.2-1.6 ppm (internal CH₂ groups); triplet at ~2.4 ppm (α-methylene protons adjacent to the carbonyl group). |
| ¹³C NMR Spectroscopy | Signal at ~211 ppm for the carbonyl carbon; signals between ~14-43 ppm for the alkyl chain carbons. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 310; characteristic α-cleavage fragments at m/z 157 and 183, and McLafferty rearrangement fragment if applicable. |
Experimental Protocols
Proposed Synthesis of 10-Heneicosanone
Step 1: Synthesis of 10-Heneicosanol via Grignard Reaction
This step involves the reaction of a Grignard reagent prepared from 1-bromononane with decanal.
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Materials: Magnesium turnings, iodine (catalyst), dry diethyl ether or THF, 1-bromononane, decanal, saturated aqueous ammonium chloride solution, anhydrous sodium sulfate.
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Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Procedure:
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Activate magnesium turnings with a crystal of iodine in the reaction flask under a nitrogen atmosphere.
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Add a solution of 1-bromononane in dry diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (nonylmagnesium bromide).
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Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
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Add a solution of decanal in dry diethyl ether dropwise to the Grignard reagent with vigorous stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain crude 10-heneicosanol. Purify by column chromatography on silica gel.
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Step 2: Oxidation of 10-Heneicosanol to 10-Heneicosanone
This step involves the oxidation of the secondary alcohol to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC).
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Materials: 10-Heneicosanol, pyridinium chlorochromate (PCC), dichloromethane (DCM), silica gel.
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Apparatus: A round-bottom flask with a magnetic stirrer.
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Procedure:
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Dissolve 10-heneicosanol in dry dichloromethane.
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Add pyridinium chlorochromate (PCC) to the solution in one portion.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Wash the silica gel pad with additional diethyl ether.
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Combine the organic filtrates and remove the solvent under reduced pressure to yield crude 10-heneicosanone.
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Purify the product by recrystallization or column chromatography.
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Biological Activity and Potential Applications
Specific biological activities of 10-Heneicosanone have not been reported. However, the broader class of long-chain aliphatic ketones is known to play significant roles in various biological systems.
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Pheromones: Many insects utilize long-chain ketones as pheromones for communication, including aggregation, alarm, and mating signals. The specific position of the carbonyl group and the chain length are crucial for their biological specificity.
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Cellular Signaling: Some studies suggest that aliphatic ketones may be involved in cellular signaling pathways, although the mechanisms are not well understood. Ketone bodies, which are much smaller ketones, are known to have profound effects on metabolism and cellular regulation.
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Antimicrobial and Antifungal Activity: Certain long-chain ketones have demonstrated antimicrobial and antifungal properties, suggesting their potential as leads for the development of new therapeutic agents.
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Plant Biology: In plants, long-chain ketones can be components of cuticular waxes, providing protection against environmental stressors.
Given these roles, 10-Heneicosanone is a candidate for investigation in fields such as chemical ecology, pharmacology, and agricultural science.
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for 10-Heneicosanone.
Caption: Proposed two-step synthesis of 10-Heneicosanone.
Conclusion
10-Heneicosanone represents an intriguing yet understudied long-chain aliphatic ketone. This guide provides a foundational understanding of its likely chemical and physical properties based on established chemical principles and data from related compounds. The proposed synthetic protocol offers a clear and viable route for its preparation, enabling further investigation. The known biological activities of similar ketones highlight the potential for 10-Heneicosanone to be a valuable molecule in various research and development areas, particularly in the exploration of novel bioactive compounds. Further experimental validation of the properties and biological functions outlined in this guide is a critical next step for the scientific community.
